



# JMV 180: Application Notes and Protocols for Cholecystokinin Receptor Binding Studies

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing JMV 180, a synthetic peptide analog of the C-terminal octapeptide of cholecystokinin (CCK-8), for the investigation of cholecystokinin (CCK) receptor binding and function. JMV 180 is a valuable pharmacological tool due to its unique dualistic activity, acting as an agonist at high-affinity CCK receptors and an antagonist at low-affinity CCK receptors.[1] This allows for the dissection of the distinct physiological roles mediated by these different receptor states.

# **Quantitative Data Summary**

The following tables summarize the binding affinity and effective concentrations of JMV 180 for cholecystokinin receptors as reported in the scientific literature.

Table 1: JMV 180 Binding Affinity for Cholecystokinin Receptors



| Receptor Type                 | Tissue/Cell<br>Line              | Species | Parameter | Value (nM) |
|-------------------------------|----------------------------------|---------|-----------|------------|
| High-Affinity<br>CCK Receptor | Pancreatic Acini                 | Rat     | Kd        | 2.2[1]     |
| Low-Affinity CCK<br>Receptor  | Pancreatic Acini                 | Rat     | Kd        | 19[1]      |
| CCKA Receptor                 | IMR-32<br>Neuroblastoma<br>Cells | Human   | IC50      | 1.7[2]     |
| CCKA Receptor                 | Gallbladder<br>Smooth Muscle     | Rabbit  | pA2       | 7.9*       |

<sup>\*</sup>pA2 is a measure of antagonist potency. A pA2 of 7.9 corresponds to a Kb of approximately 1.26 nM.

Table 2: Effective Concentrations of JMV 180 in In Vitro Functional Assays



| Assay                                                  | Tissue/Cell<br>Line              | Species | Effect                                              | Concentration<br>Range                         |
|--------------------------------------------------------|----------------------------------|---------|-----------------------------------------------------|------------------------------------------------|
| Amylase<br>Secretion<br>(Agonist)                      | Pancreatic Acini                 | Rat     | Stimulation                                         | Plateauing above 300 nM[3]                     |
| Intracellular<br>Ca2+<br>Mobilization                  | Pancreatic Acini                 | Rat     | Induction of<br>Ca2+ oscillations                   | 25 nM - 1 μM[4]                                |
| Cell Growth Stimulation                                | PANC-1 and MIA<br>PaCa-2 Cells   | Human   | Increased cell<br>number and DNA<br>synthesis       | 10 <sup>-10</sup> M - 10 <sup>-6</sup><br>M[5] |
| Antagonism of CCK-8 induced amylase release inhibition | Pancreatic Acini                 | Rabbit  | Rightward shift of<br>CCK-8 dose-<br>response curve | Above 100 nM[3]                                |
| Antagonism of<br>CCK-8-S-<br>induced Ca2+<br>efflux    | IMR-32<br>Neuroblastoma<br>Cells | Human   | Inhibition                                          | IC50 = 50 nM[2]                                |

# Experimental Protocols Competitive Radioligand Binding Assay for CCK Receptors

This protocol is designed to determine the binding affinity (Ki) of JMV 180 for CCK receptors using a competitive radioligand binding assay.

#### Materials:

- Cell membranes or tissue homogenates expressing CCK receptors (e.g., from rat pancreas or transfected cell lines).
- Radiolabeled CCK ligand (e.g., [125]]CCK-8).



- JMV 180.
- Unlabeled CCK-8 (for determination of non-specific binding).
- Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl<sub>2</sub>, 0.1% BSA, pH 7.4).
- Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
- Glass fiber filters (e.g., Whatman GF/C).
- Filtration apparatus.
- Scintillation counter and scintillation fluid.

#### Procedure:

- Membrane Preparation: Prepare cell membranes or tissue homogenates containing CCK receptors using standard homogenization and centrifugation techniques. Determine the protein concentration of the membrane preparation.
- Assay Setup: In a 96-well plate, set up the following in triplicate:
  - Total Binding: Add binding buffer, radiolabeled CCK ligand (at a concentration near its Kd),
     and the membrane preparation.
  - Non-specific Binding: Add binding buffer, radiolabeled CCK ligand, a high concentration of unlabeled CCK-8 (e.g., 1 μM), and the membrane preparation.
  - Competitive Binding: Add binding buffer, radiolabeled CCK ligand, serially diluted concentrations of JMV 180, and the membrane preparation.
- Incubation: Incubate the plate at a specified temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
- Filtration: Rapidly filter the contents of each well through the glass fiber filters using a filtration apparatus. Wash the filters quickly with ice-cold wash buffer to remove unbound radioligand.



- Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
- Data Analysis:
  - Calculate specific binding by subtracting non-specific binding from total binding.
  - Plot the percentage of specific binding against the logarithm of the JMV 180 concentration.
  - Determine the IC50 value of JMV 180 from the resulting sigmoidal curve using non-linear regression analysis.
  - Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

# **Amylase Secretion Assay in Pancreatic Acini**

This protocol measures the functional effect of JMV 180 on amylase secretion from isolated pancreatic acini.

#### Materials:

- Isolated pancreatic acini.
- HEPES-Ringer (HR) buffer.
- JMV 180.
- CCK-8 (as a positive control).
- Amylase activity assay kit.
- Spectrophotometer.

#### Procedure:

 Preparation of Pancreatic Acini: Isolate pancreatic acini from rats or mice by collagenase digestion.



- Pre-incubation: Resuspend the acini in HR buffer and pre-incubate at 37°C for 30 minutes to allow for recovery.
- Stimulation: Aliquot the acinar suspension into tubes and add varying concentrations of JMV 180 or CCK-8. Include a control group with buffer only.
- Incubation: Incubate the tubes at 37°C for 30 minutes.
- Separation: Centrifuge the tubes to pellet the acini.
- Amylase Measurement: Collect the supernatant and measure the amylase activity using a commercial assay kit. Also, measure the total amylase activity in an aliquot of the acinar suspension that has been lysed.
- Data Analysis: Express amylase secretion as a percentage of the total amylase content. Plot the percentage of amylase secretion against the concentration of JMV 180.

# **Intracellular Calcium Mobilization Assay**

This protocol assesses the ability of JMV 180 to induce intracellular calcium release in cells expressing CCK receptors.

#### Materials:

- Cells expressing CCK receptors (e.g., pancreatic acini or a suitable cell line).
- Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
- · HEPES-buffered saline (HBS).
- JMV 180.
- Ionomycin (as a positive control for maximal calcium release).
- Fluorometric imaging system or plate reader.

#### Procedure:



- Cell Loading: Incubate the cells with the calcium-sensitive fluorescent dye in HBS in the dark to allow for dye loading.
- Washing: Wash the cells with HBS to remove extracellular dye.
- Baseline Measurement: Measure the baseline fluorescence of the cells.
- Stimulation: Add JMV 180 at various concentrations to the cells and continuously record the fluorescence signal over time.
- Maximal Response: At the end of the experiment, add ionomycin to determine the maximal calcium response.
- Data Analysis: Express the change in fluorescence as a ratio (e.g., F340/F380 for Fura-2) or as a fold increase over baseline. Plot the peak response against the concentration of JMV 180.

# **Signaling Pathways and Experimental Workflows**

Caption: CCK Receptor Signaling Pathway.





Click to download full resolution via product page

Caption: Experimental Workflow for Competitive Radioligand Binding Assay.





Click to download full resolution via product page

Caption: Logical Relationship of JMV 180's Dual Activity.





Click to download full resolution via product page

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

# References

- 1. CCK-JMV-180: a peptide that distinguishes high-affinity cholecystokinin receptors from low-affinity cholecystokinin receptors PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CCK-JMV-180 acts as an antagonist of the CCKA receptor in the human IMR-32 neuroblastoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of cholecystokinin (CCK)-JMV-180 on the CCK receptors of rabbit pancreatic acini and gallbladder smooth muscle PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CCK antagonists reveal that CCK-8 and JMV-180 interact with different sites on the rat pancreatic acinar cell CCKA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cholecystokinin analog, JMV-180, stimulates growth of human pancreatic cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [JMV 180: Application Notes and Protocols for Cholecystokinin Receptor Binding Studies]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b1672974#jmv-180-dosage-for-studying-cholecystokinin-receptor-binding]

## **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com